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molecular formula C13H18ClNO2 B1469404 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride CAS No. 1304787-61-8

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride

Cat. No. B1469404
M. Wt: 255.74 g/mol
InChI Key: MGTWVJGUIKYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051296B2

Procedure details

tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate (4.70 g, 14.7 mmol, Step-1) was dissolved in 4M hydrochloric acid ethyl acetate solution (30 mL). The mixture was stirred at room temperature for 2 hours. After concentration under reduced pressure, the residue was crystallized from diisopropylether to give 3.37 g (89%) of the title compound as a white solid.
Name
tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[O:7][CH:8]1[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]1)(=[O:3])[CH3:2].C(OC(=O)C)C.[ClH:30]>>[ClH:30].[NH:11]1[CH2:10][CH2:9][CH:8]([O:7][C:6]2[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[CH:23]=[CH:22][CH:21]=2)[CH2:13][CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate
Quantity
4.7 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OC(C)=O.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from diisopropylether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)OC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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